molecular formula C10H22O B092798 3,6-Dimethyl-3-octanol CAS No. 151-19-9

3,6-Dimethyl-3-octanol

Cat. No. B092798
CAS RN: 151-19-9
M. Wt: 158.28 g/mol
InChI Key: NPHCXUPGMINOPP-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3-octanol is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da . It is also known by its IUPAC name 3-Octanol, 3,6-dimethyl- .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethyl-3-octanol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3,6-Dimethyl-3-octanol has a density of 0.8±0.1 g/cm3, a boiling point of 202.2±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 51.0±6.0 kJ/mol and a flash point of 82.5±8.2 °C . The index of refraction is 1.434, and it has a molar refractivity of 49.8±0.3 cm3 .

Scientific Research Applications

  • Herbicidal Applications : Research on dimethyl pyrrole dicarboxylates, which have structural similarities to 3,6-Dimethyl-3-octanol, shows varying biological properties based on substitution patterns, indicating potential for herbicidal applications (Andrea et al., 1990).

  • Corrosion Inhibition : Studies on spirocyclopropane derivatives, including compounds with functional groups and structural elements similar to 3,6-Dimethyl-3-octanol, demonstrate their effectiveness as corrosion inhibitors for metals in acidic solutions (Chafiq et al., 2020).

  • Chelating Agents for Iron and Aluminium : Research on pyridinecarboxylic acids, which have molecular structures that could be analogously related to 3,6-Dimethyl-3-octanol, reveals their potential as chelating agents for metals like iron and aluminum (Dean et al., 2009).

  • Hydrogen Bonding Studies : Investigations into aliphatic octanols, structurally related to 3,6-Dimethyl-3-octanol, provide insights into hydrogen bonding behavior and molecular interactions, which are relevant for understanding the physicochemical properties of such compounds (Serra et al., 2018).

  • Microbial Biotransformation : A study on the biotransformation of citronellol by the basidiomycete Cystoderma carcharias, which produces compounds structurally related to 3,6-Dimethyl-3-octanol, highlights the potential for microbial processes in generating similar compounds (Onken & Berger, 1999).

  • Solubility in Lipid Bilayers : Research on the solubilization of alkanols in lipid vesicles, including compounds with similar structures to 3,6-Dimethyl-3-octanol, offers insights into their behavior in biological membranes, which is crucial for understanding their bioavailability and interaction with cells (Aspée & Lissi, 1995).

Safety And Hazards

3,6-Dimethyl-3-octanol is a combustible liquid . It causes skin irritation and serious eye irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not smoking . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

3,6-dimethyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-9(3)7-8-10(4,11)6-2/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHCXUPGMINOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861834
Record name 3,6-Dimethyl-3-octanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyloctan-3-ol

CAS RN

151-19-9
Record name 3,6-Dimethyl-3-octanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Octanol, 3,6-dimethyl-
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Record name 3,6-DIMETHYL-3-OCTANOL
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Record name 3-Octanol, 3,6-dimethyl-
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Record name 3,6-Dimethyl-3-octanol
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Record name 3,6-dimethyloctan-3-ol
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Synthesis routes and methods I

Procedure details

0.5 g of an 0.5% strength palladium/aluminum oxide catalyst is added to 154 g (1 mole) of 3,6-dimethyl-oct-1-yn-3-ol and hydrogenation is carried out at 20°-50° C. and 0.5 bar hydrogen pressure. When hydrogen absorption has ceased (after 6-8 hours), the catalyst is filtered off and the filtrate is fractionated. 145 g of main fraction, boiling at 42°-43° C./0.01 mbar, are obtained; nD25 =1.4345. This corresponds to a yield of 91%. Scent: fresh, floral, lavender-like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step Two
Name
palladium aluminum oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the solution was dropwise added a mixed solution of 85.0 g of benzyl methacrylate, 15.0 g of acrylic acid, 2.0 g of methyl 3-mercaptopropionate and 1.2 g of 2,2'-azobis(2-cyclopropylpropionitrile) (abbreviated as ACPP) over a period of one hour, followed by stirring for one hour. To the reaction mixture was added 0.8 g of ACPP, followed by reacting for 2 hours. Further, 0.5 g of 2,2'-azobis(isobutyronitrile) (abbreviated as AIBN) was added thereto, the reaction temperature was adjusted to 80° C., and the reaction was continued for 3 hours. After cooling, the reaction mixture was passed through a nylon cloth of 200 mesh to obtain a white dispersion which was a latex of good monodispersity with a polymerization rate of 97% and an average grain diameter of 0.17 μm. The grain diameter was measured by CAPA-500 manufactured by Horiba Ltd. (hereinafter the same).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
nylon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the solution was dropwise added a mixed solution of 48 g of benzyl methacrylate, 40 g of 2-butoxyethyl methacrylate, 12 g of acrylic acid, 2.6 g of methyl 3-mercaptopropionate and 1.2 g of 2,2'-azobis(2-cyclopropylpropionitrile) (abbreviated as ACPP) over a period of one hour, followed by stirring for one hour. To the reaction mixture was added 0.8 g of ACPP, followed by reacting for 2 hours. Further, 0.5 g of 2,2'-azobis-(isobutyronitrile) (abbreviated as AIBN) was added thereto, the reaction temperature was adjusted to 80° C., and the reaction was continued for 3 hours. After cooling, the reaction mixture was passed through a nylon cloth of 200 mesh to obtain a white dispersion which was a latex of good monodispersity with a polymerization rate of 97% and an average grain diameter of 0.19 μm. The grain diameter was measured by CAPA-500 manufactured by Horiba Ltd. (hereinafter the same).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
nylon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixed solution of the whole amount of the above-described resin grain dispersion (as seed) and 10 g of Dispersion Stabilizing Resin (Q-1) was heated to a temperature of 60° C. under nitrogen gas stream with stirring. To the mixture was added dropwise a mixture of 85 g of benzyl methacrylate, 15 g of methyl acrylate, 1.0 g of methyl 3-mercaptopropionate, 0.8 g of AIVN and 200 g of Isopar H over a period of 2 hours, followed by further reacting for 2 hours. Then 0.8 g of AIVN was added to the reaction mixture, the temperature thereof was raised to 70° C., and the reaction was conducted for 2 hours. Further, 0.6 g of AIVN was added thereto, followed by reacting for 3 hours. After cooling, the reaction mixture was passed through a nylon cloth of 200 mesh to obtain a white dispersion which was a latex of good monodispersity having a polymerization ratio of 98% and an average grain diameter of 0.25 μm.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
nylon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-Dimethyl-3-octanol
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Reactant of Route 6
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